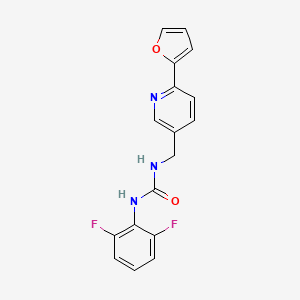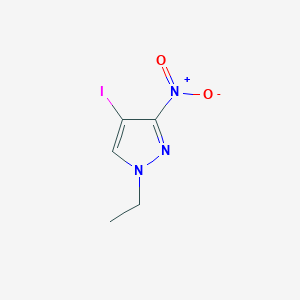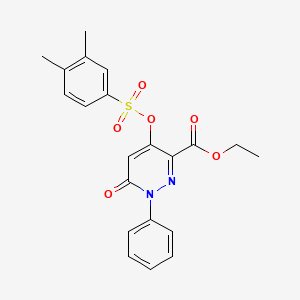
1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-phenylpropyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-phenylpropyl)urea is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as DU-176b and is a potent inhibitor of Factor Xa, an enzyme involved in the blood coagulation cascade.
Scientific Research Applications
Synthesis and Characterization
- The synthesis of compounds related to "1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-phenylpropyl)urea" often involves complex organic reactions that yield intermediates and final products with potential industrial and pharmaceutical applications. For instance, novel methods to synthesize L-α-(3,4-dimethoxybenzyl)-α-ureidopropanoic acid, showcasing procedures that are environmentally friendly and potentially scalable for industrial application, indicate the importance of such compounds in synthetic chemistry (Su Wei-ke, 2008).
Material Science and Engineering
- Compounds with the 3,4-dimethoxybenzyl group have been studied for their properties in material sciences, such as in the development of new materials for nonlinear optics. This involves assessing the molecular structure, spectroscopic investigations, and computational studies to explore potential applications as molecular devices or switches, showcasing their significance in advanced material development (Ayoub Kanaani et al., 2016).
Biomedical Research
- Similar compounds have been evaluated for their biological activities, such as antioxidant, antibacterial, and anti-HIV properties. For example, synthesis and the biological evaluation of derivatives for their potent antioxidant, lipoxygenase inhibition, and antibacterial activities highlight the therapeutic potential of such compounds (M. Aslam et al., 2016). Additionally, the synthesis of PETT analogues with 3,4-dimethoxy phenyl ethyl groups and their antibacterial and anti-HIV studies further emphasize the biomedical relevance of these compounds (R. Patel et al., 2007).
Photophysical and Theoretical Studies
- The study of substituted phenyl urea and thiourea derivatives, including their synthesis, characterization, and anion recognition properties, underlines the importance of such compounds in understanding molecular interactions and developing sensors or materials with specific binding properties (Gurjaspreet Singh et al., 2016).
properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-(2-hydroxy-2-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-19(23,15-7-5-4-6-8-15)13-21-18(22)20-12-14-9-10-16(24-2)17(11-14)25-3/h4-11,23H,12-13H2,1-3H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTFFBVBPBILNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCC1=CC(=C(C=C1)OC)OC)(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-phenylpropyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-({5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazin-1-yl]ethanone](/img/structure/B2814164.png)



![2-[2-(Mesylamino)phenyl]-1H-benzimidazole](/img/structure/B2814171.png)

![6-(2,3-Dimethylphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2814174.png)
![5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one dihydrochloride](/img/structure/B2814175.png)

![N-[Cyano(cyclohexyl)methyl]-3-pyridin-2-ylpropanamide](/img/structure/B2814178.png)
![Methyl 4-({2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}sulfamoyl)benzoate](/img/structure/B2814182.png)
![7-((2-chlorobenzyl)amino)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2814183.png)

![2,4-Diphenyl-1-(2-pyridinyl)-5,6-dihydrobenzo[h]quinolinium tetrafluoroborate](/img/structure/B2814187.png)